Ethyl 2,5-difluoro-4-methylbenzoate

Description

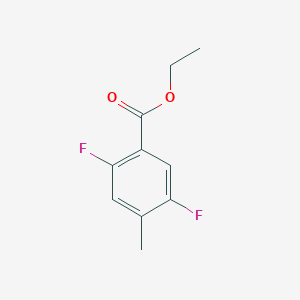

Ethyl 2,5-difluoro-4-methylbenzoate is an ester derivative of 2,5-difluoro-4-methylbenzoic acid, characterized by a benzene ring substituted with fluorine atoms at the 2- and 5-positions, a methyl group at the 4-position, and an ethoxycarbonyl group at the 1-position. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms and the electron-donating methyl group.

Safety data for the parent acid, 2,5-difluoro-4-methylbenzoic acid, highlight a lack of detailed toxicity studies, necessitating adherence to general chemical handling protocols (e.g., PPE, ventilation) . The ester derivative’s safety profile is likely similar but remains uncharacterized in current literature.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

ethyl 2,5-difluoro-4-methylbenzoate |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3 |

InChI Key |

HKERSWUYVJBMTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)F)C)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Ethyl 2,5-difluoro-4-methylbenzoate with key analogs, emphasizing substituent positions, molecular properties, and applications:

Key Observations

Substituent Position Effects: Fluorine at the 2- and 5-positions (target compound) vs. 3- and 5-positions (Ethyl 3,5-difluoro-4-methylbenzoate) alters electronic distribution. Methyl vs. Ethyl Esters: Methyl esters (e.g., Mthis compound) exhibit lower molecular weight and higher volatility compared to ethyl analogs, which could influence their suitability in formulation processes.

Functional Group Impact :

- Unlike sulfonylurea-based agrochemicals (e.g., metsulfuron-methyl), this compound lacks a heterocyclic backbone, limiting its utility in herbicidal modes of action that target acetolactate synthase (ALS) .

The target compound’s niche status may reflect its role in exploratory synthetic pathways rather than commercial applications.

Research Findings and Gaps

- Synthetic Utility : Fluorinated benzoates are valued for their stability and lipophilicity, which enhance bioavailability in drug design. The methyl group at position 4 may further modulate solubility .

- Safety Considerations : The absence of toxicity data for this compound necessitates caution, as structurally related sulfonylureas (e.g., metsulfuron-methyl) exhibit specific toxicological profiles .

- Comparative Bioactivity : Positional isomers (e.g., 2,5- vs. 3,5-difluoro) could exhibit divergent interactions with biological targets, warranting further study to optimize substituent placement for desired activity.

Preparation Methods

Procedure:

-

Reactants :

-

2,5-Difluoro-4-methylbenzoic acid (1 equiv)

-

Ethanol (excess, as solvent)

-

Concentrated sulfuric acid (0.05–0.1 equiv)

-

-

Conditions :

-

Reflux (78–80°C) under nitrogen atmosphere

-

Reaction time: 16–18 hours

-

-

Workup :

-

Neutralization with aqueous sodium bicarbonate

-

Extraction with ethyl acetate

-

Drying (Na₂SO₄) and solvent evaporation

-

Key Data:

Advantages :

-

High yield and simplicity

-

Suitable for large-scale production

Limitations :

-

Requires careful control of acid concentration to avoid side reactions (e.g., ether formation).

Thionyl Chloride-Mediated Esterification

An alternative approach employs thionyl chloride (SOCl₂) to activate the carboxylic acid group prior to ethanolysis.

Procedure:

-

Acid Chloride Formation :

-

2,5-Difluoro-4-methylbenzoic acid (1 equiv)

-

Thionyl chloride (3–5 equiv)

-

Reflux (60–70°C, 2–4 hours)

-

-

Esterification :

-

Quench with ethanol (excess) at 0°C

-

Stir at room temperature for 12–16 hours

-

-

Workup :

-

Solvent removal under reduced pressure

-

Purification via flash chromatography (hexane/ethyl acetate)

-

Key Data:

Advantages :

-

Faster than Fischer esterification

-

Avoids aqueous workup, reducing hydrolysis risk

Limitations :

-

Handling hazardous SOCl₂ requires specialized equipment.

Comparative Analysis of Methods

Reaction Efficiency

| Method | Yield Range | Scalability | Safety Concerns |

|---|---|---|---|

| Fischer Esterification | 91–98% | High | Moderate (H₂SO₄) |

| Thionyl Chloride | 83–95% | Moderate | High (SOCl₂) |

Industrial Applicability

-

Fischer esterification is preferred for batch production due to lower cost and simpler infrastructure.

-

Thionyl chloride methods are reserved for small-scale syntheses requiring faster turnaround.

Critical Considerations

Precursor Availability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,5-difluoro-4-methylbenzoate, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via esterification of 2,5-difluoro-4-methylbenzoic acid using ethanol and a catalytic acid (e.g., concentrated sulfuric acid). Reflux conditions (4–6 hours) and subsequent recrystallization from ethanol are critical for purity . Optimization includes monitoring reaction progress via TLC and adjusting molar ratios (e.g., excess ethanol to drive esterification). For intermediates like 2,5-difluoro-4-methylbenzoic acid, halogen-directed lithiation or Friedel-Crafts alkylation may be employed, though fluorine substituents may necessitate inert atmospheres to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

- Methodology :

- NMR : NMR identifies fluorine environments, with distinct shifts for ortho and para fluorines (e.g., δ -110 to -120 ppm for para-F). NMR resolves methyl and ethyl groups (e.g., triplet for ethyl -CH- at δ 1.3–1.5 ppm) .

- IR : Stretching frequencies for ester carbonyl (C=O) appear at ~1720 cm, while aromatic C-F bonds show peaks near 1200–1250 cm .

- Mass Spectrometry : High-resolution MS confirms molecular ion ([M]) and fragmentation patterns (e.g., loss of -OEt group at m/z 45) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The electron-withdrawing fluorine substituents increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Solvent effects (e.g., ethanol vs. DMF) can be simulated using PCM models to predict reaction rates . Compare results with experimental kinetics (e.g., Hammett plots) to validate computational insights .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodology :

- X-ray Crystallography : Use SHELXL for refinement to resolve discrepancies in bond lengths/angles. For example, fluorine’s anisotropic displacement parameters may suggest dynamic disorder, requiring TWINABS for twinned data .

- Cross-Validation : Compare experimental NMR chemical shifts with computed values (e.g., GIAO method) to confirm substituent positions. Discrepancies in methyl group orientation may arise from crystal packing effects .

Q. How does the steric and electronic influence of fluorine substituents affect regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodology :

- Steric Maps : Generate steric maps (e.g., using PyMol) to visualize hindrance at the 4-methyl position. Fluorine’s inductive effect deactivates the ring, directing electrophiles to less hindered positions.

- Catalytic Screening : Test Pd-based catalysts (e.g., Pd(PPh)) with varying ligands to overcome deactivation. Optimize temperature (80–120°C) and base (e.g., KCO) for cross-coupling yields .

Key Considerations for Researchers

- Purity Challenges : Recrystallization from ethanol is preferred over chromatography due to the compound’s sensitivity to silica gel .

- Safety : Fluorinated compounds may release HF under harsh conditions; use PTFE-lined reactors and neutralize waste with CaCO .

- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.